molecular formula C26H26N4O2S B2838190 (E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049467-90-4

(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Cat. No.: B2838190
CAS No.: 1049467-90-4
M. Wt: 458.58
InChI Key: HVUVLXIPSRTISP-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a cinnamyl group, a piperazine ring, an imidazo[2,1-b]thiazole ring, and a methoxyphenyl group . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.


Molecular Structure Analysis

The imidazo[2,1-b]thiazole ring systems in similar molecules are essentially planar, with dihedral angles between the thiazole and imidazole rings . The exact structure of this compound would depend on the specific arrangement of its functional groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the imidazo[2,1-b]thiazole ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperazine ring might increase its solubility in water, while the imidazo[2,1-b]thiazole ring might contribute to its stability .

Scientific Research Applications

Antimycobacterial Activity and Chemical Synthesis

Synthesis of Imidazole Derivatives with Antimycobacterial Activity (Miranda & Gundersen, 2009): This paper presents the design, synthesis, and evaluation of 4-substituted 1-(p-methoxybenzyl)imidazoles, which mimic parts of the highly potent antimycobacterial 6-aryl-9-(p-methoxybenzyl)purines. Although not as active as the most potent purines and pyrimidines previously synthesized, several target compounds showed in vitro antimycobacterial activity, suggesting a potential framework for further development in this area.

Antimicrobial and Antifungal Activities

Synthesis and antimicrobial activity of new pyridine derivatives-I (Patel, Agravat, & Shaikh, 2011): This research involves the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives, demonstrating variable and modest antimicrobial activity against bacteria and fungi. The study provides a basis for the development of new antimicrobial agents, potentially including derivatives of (E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone.

Antibacterial and Antifungal Evaluation of Imidazole Compounds

New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline 
Derivatives Synthesis and Evaluation of Antibacterial and Antifungal Activities

(Ammar et al., 2016): The synthesis and evaluation of a series of new imidazole compounds, including 5-imino-4-thioxo-2-imidazolidinone derivatives, are discussed in this paper. The compounds exhibited significant antibacterial and antifungal activities, with some showing particularly strong effects, suggesting their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds with similar structures have shown a wide range of biological activities, including antiviral, antimicrobial, and anticancer activities .

Properties

IUPAC Name

[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-32-22-11-9-21(10-12-22)23-18-30-24(19-33-26(30)27-23)25(31)29-16-14-28(15-17-29)13-5-8-20-6-3-2-4-7-20/h2-12,18-19H,13-17H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUVLXIPSRTISP-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.